molecular formula C8H5F3NNaO3 B2585742 Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate CAS No. 2197053-47-5

Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate

Cat. No.: B2585742
CAS No.: 2197053-47-5
M. Wt: 243.117
InChI Key: NXTLOXCQEUPWTO-UHFFFAOYSA-M
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Description

Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate is a chemical compound that features a trifluoromethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate typically involves the introduction of the trifluoromethoxy group to the pyridine ring, followed by the formation of the acetate salt. One common method involves the reaction of 2-chloropyridine with trifluoromethanol in the presence of a base to form 2-(trifluoromethoxy)pyridine. This intermediate is then reacted with sodium acetate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with modified functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate
  • Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

Uniqueness

Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate is unique due to the position of the trifluoromethoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

sodium;2-[6-(trifluoromethoxy)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-3-1-2-5(12-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLOXCQEUPWTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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